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Compound of Interest

Compound Name: Zurletrectinib

Cat. No.: B10856200 Get Quote

An In-depth Technical Guide to Zurletrectinib: Chemical Structure, Properties, and

Preclinical/Clinical Data

Introduction
Zurletrectinib (also known as ICP-723) is a next-generation, orally bioavailable, and highly

selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It is designed to target and

inhibit the activity of the TRK family of receptor tyrosine kinases—TRKA, TRKB, and TRKC—

which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] Gene fusions

involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid

tumors.[5][6] Zurletrectinib has demonstrated potent activity against wild-type TRK kinases

and various acquired resistance mutations that can emerge after treatment with first-generation

TRK inhibitors.[1][4][7] This guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and key experimental data for zurletrectinib.

Chemical Structure and Properties
Zurletrectinib is a small molecule inhibitor with the chemical formula C19H19F2N7O2.[8] Its

chemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C19H19F2N7O2 [8]

Molecular Weight 415.4 g/mol [8]

IUPAC Name

(4S,6R,14S)-4,9-difluoro-14-

methyl-13-oxa-

2,11,16,18,21,22,25-

heptazapentacyclo[17.5.2.0²,⁶.

0⁷,¹².0²²,²⁶]hexacosa-

1(25),7(12),8,10,19(26),20,23-

heptaen-17-one

[8]

SMILES

C[C@H]1CNC(=O)NC2=C3N=

C(C=CN3N=C2)N4C--

INVALID-LINK--F

[8]

CAS Number 2403703-30-8 [8]

Mechanism of Action and Signaling Pathway
Zurletrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[2][9] In

cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively

active, leading to ligand-independent activation of downstream signaling pathways that

promote cell proliferation and survival.[10] The primary signaling cascades activated by TRK

receptors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[8][10]

By binding to the ATP-binding pocket of the TRK kinase domain, zurletrectinib blocks the

autophosphorylation and activation of the receptor, thereby inhibiting these downstream

oncogenic signals and inducing apoptosis in cancer cells.[4]
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Figure 1. Zurletrectinib Mechanism of Action.

Quantitative Data
In Vitro Kinase and Cell-Based Activity
Zurletrectinib demonstrates potent inhibition of wild-type TRK kinases and maintains activity

against a range of resistance mutations.

Target IC50 (nM) Reference

TRKA (Wild-Type) 0.81 [4]

TRKB (Wild-Type) 0.145 [4]

TRKC (Wild-Type) 0.184 [4]

IRC-I-XL Cell Line 0.47 [4]

Kor1 Cell Line 7.2 [4]
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In Vivo Efficacy
Preclinical studies in mouse xenograft models highlight the potent anti-tumor activity of

zurletrectinib.

Model Treatment
Median
Survival (days)

P-value vs.
Selitrectinib

Reference

Orthotopic

Glioma (TRKA

mutant)

Selitrectinib (30

mg/kg twice

daily)

41.5 - [1][11]

Repotrectinib (15

mg/kg twice

daily)

66.5 N/A [1][11]

Zurletrectinib (15

mg/kg twice

daily)

104 < 0.05 [1][11]

Pharmacokinetic Properties
Zurletrectinib exhibits favorable pharmacokinetic properties, including significant brain

penetration.

Parameter
Zurletrectini
b

Repotrectin
ib

Selitrectinib Time Point Reference

Brain/Plasma

Ratio
15.5% 10.2% 6.17% 2 hours [11]

Clinical Efficacy
Clinical trials have demonstrated high response rates in patients with NTRK fusion-positive

solid tumors.
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Patient Population
Objective Response Rate
(ORR)

Reference

Adult (TRK inhibitor-naïve) 83.7% [12]

Pediatric/Adolescent (TRK

inhibitor-naïve)
100% [5]

Pediatric/Adolescent (Overall) 90% [13][14]

Experimental Protocols
In Vitro Kinase Assay
A general protocol for determining the in vitro kinase inhibitory activity of zurletrectinib is as

follows:

Reagents and Materials: Recombinant TRKA, TRKB, and TRKC kinases, HTRF Kinase

Assay kit, ATP, appropriate substrate, and test compounds (zurletrectinib, larotrectinib,

selitrectinib, repotrectinib).

Procedure:

Prepare serial dilutions of the test compounds. A common starting concentration is 1 to 10

µM with four-fold serial dilutions.[4]

In a suitable assay plate, combine the recombinant kinase, the substrate, and the test

compound at various concentrations.

Initiate the kinase reaction by adding ATP. ATP concentrations are typically optimized for

each kinase, ranging from 1 to 10 µM.[4]

Incubate the reaction mixture for a specified time at a controlled temperature.

Stop the reaction and add the HTRF detection reagents.

Read the plate on a suitable fluorescence plate reader.
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Calculate the percent inhibition for each compound concentration relative to a DMSO

control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

[4][15]

Cell Viability Assay
This protocol outlines a method for assessing the effect of zurletrectinib on the viability of

cancer cell lines.

Cell Culture: Culture NTRK fusion-positive cancer cell lines (e.g., colorectal cancer lines

IRC-I-XL and Kor1) in appropriate media and conditions.[4]

Procedure:

Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.

Treat the cells with various concentrations of zurletrectinib or control compounds.

Incubate the plates for a specified period (e.g., 72 hours).

Add a viability reagent (e.g., CellTiter-Glo) to the wells.

Measure the luminescence or absorbance according to the manufacturer's protocol.

Normalize the data to DMSO-treated control cells (100% viability) and calculate the IC50

values.[4]

In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of

zurletrectinib in vivo.

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

Cell Implantation:

Harvest NTRK fusion-positive tumor cells from culture.
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Resuspend the cells in a suitable medium, often mixed with Matrigel, at a specific

concentration (e.g., 5 x 10^6 cells per injection).[16][17]

Subcutaneously inject the cell suspension into the flank of each mouse.[17]

Treatment:

Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the

mice into treatment and control groups.[11]

Administer zurletrectinib (e.g., 1 mg/kg or 15 mg/kg, twice daily) or vehicle control orally.

[1][11]

Monitor the mice twice a week for tumor volume, body weight (as a measure of toxicity),

and overall health.[11]

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or survival.[11]

Tumor volume can be calculated using the formula: (length x width²)/2. The experiment is

concluded when tumors in the control group reach a predetermined size or when the mice

show signs of distress.
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Click to download full resolution via product page

Figure 2. Preclinical Evaluation Workflow.

Clinical Development
Zurletrectinib is being evaluated in multiple clinical trials for the treatment of patients with

NTRK fusion-positive solid tumors. Key trials include NCT04685226 and NCT05745623, which

are assessing the efficacy, safety, and pharmacokinetics in adult, adolescent, and pediatric

populations.[5][14] The recommended Phase 2 dose has been established as 8 mg for

adolescents and 7.2 mg/m² for pediatric patients.[13] The trials have shown that zurletrectinib
is well-tolerated, with most treatment-related adverse events being grade 1 or 2.[5][12]

Conclusion
Zurletrectinib is a potent, next-generation pan-TRK inhibitor with significant activity against

wild-type and mutant TRK kinases. Its favorable pharmacokinetic profile, including excellent

brain penetration, and robust efficacy in both preclinical models and clinical trials, position it as

a promising therapeutic option for patients with NTRK fusion-positive solid tumors, including

those with central nervous system metastases or acquired resistance to first-generation

inhibitors.[1][7][11] Ongoing clinical studies will further define its role in the treatment of this

patient population.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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